(1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride
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Overview
Description
(1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride is a synthetic organic compound characterized by its cyclobutyl and cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Cyclohexane Ring: The cyclohexane ring is introduced via a series of hydrogenation and cyclization reactions.
Introduction of Amino Groups: Amino groups are added through nucleophilic substitution reactions, often using amines as nucleophiles.
Formation of the Dihydrochloride Salt: The final step involves the reaction of the diamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyclobutyl and cyclohexane derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Medically, this compound has potential applications in drug development. Its structure may be modified to create new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: A simpler compound with a cyclobutyl ring and an amino group.
Cyclohexanediamine: Contains a cyclohexane ring with two amino groups.
Cyclobutylcyclohexane: Lacks the amino groups present in (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride.
Uniqueness
This compound is unique due to the presence of both cyclobutyl and cyclohexane rings, along with two amino groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-N-cyclobutylcyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-8-4-6-10(7-5-8)12-9-2-1-3-9;;/h8-10,12H,1-7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZBPQVVDFVBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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